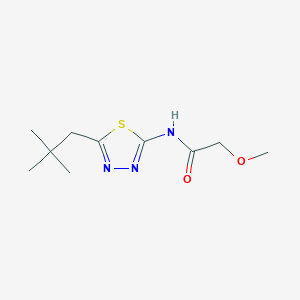![molecular formula C32H35N3O4 B216340 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as DHβE, is a compound that has gained significant attention in scientific research. DHβE is a potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). This compound has been used extensively in the study of the physiological and biochemical effects of nAChRs.
Mécanisme D'action
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE acts as a competitive antagonist of the α4β2 subtype of nAChRs. It binds to the receptor and prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the receptor and the physiological processes that it mediates.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, which is involved in addiction and reward processes. 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has also been shown to reduce pain sensitivity and improve cognitive function in animal models. Additionally, 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has several advantages for lab experiments. It is a potent and selective antagonist of the α4β2 subtype of nAChRs, which allows for precise targeting of this receptor subtype. 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is also relatively stable and can be used in a variety of experimental conditions. However, 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE does have some limitations. It has a relatively short half-life in vivo and may require frequent dosing in animal models. Additionally, 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE may have off-target effects on other receptor subtypes, which should be taken into consideration when interpreting experimental results.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE. One area of research is the development of new and more selective nAChR antagonists. Another area of research is the study of the role of nAChRs in various disease states, such as addiction, pain, and inflammation. Additionally, 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE may have potential therapeutic applications in these and other disease states, which should be explored further. Overall, 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE is a valuable tool for studying the physiological and biochemical effects of nAChRs and has significant potential for future research.
Méthodes De Synthèse
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid to form the corresponding acid. The acid is then converted to the corresponding amide using hexanoyl chloride. The amide is then cyclized to form the final product, 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been extensively used in scientific research to study the role of nAChRs in various physiological and biochemical processes. It has been shown to be a potent and selective antagonist of the α4β2 subtype of nAChRs, which are widely distributed in the central nervous system. 3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneβE has been used to study the role of nAChRs in addiction, pain, cognition, and other physiological and behavioral processes.
Propriétés
Nom du produit |
3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Formule moléculaire |
C32H35N3O4 |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
9-(3,4-dimethoxyphenyl)-5-hexanoyl-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H35N3O4/c1-4-5-6-13-30(37)35-26-12-8-7-11-24(26)34-25-17-23(21-14-15-28(38-2)29(19-21)39-3)18-27(36)31(25)32(35)22-10-9-16-33-20-22/h7-12,14-16,19-20,23,32,34H,4-6,13,17-18H2,1-3H3 |
Clé InChI |
WCQNWLUMYBCBJD-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CN=CC=C5 |
SMILES canonique |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)


![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)

